molecular formula C10H16O2 B14680075 2,3-Hexadienoic acid, 5,5-dimethyl-, ethyl ester CAS No. 35802-59-6

2,3-Hexadienoic acid, 5,5-dimethyl-, ethyl ester

Cat. No.: B14680075
CAS No.: 35802-59-6
M. Wt: 168.23 g/mol
InChI Key: SXJGIPVDSCHDOR-UHFFFAOYSA-N
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Description

2,3-Hexadienoic acid, 5,5-dimethyl-, ethyl ester is an organic compound with the molecular formula C10H16O2. It is an ester derived from 2,3-hexadienoic acid and ethanol. Esters are known for their pleasant odors and are often used in fragrances and flavorings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Hexadienoic acid, 5,5-dimethyl-, ethyl ester typically involves the esterification of 2,3-hexadienoic acid with ethanol in the presence of an acid catalyst. The reaction is as follows:

2,3-Hexadienoic acid+EthanolAcid Catalyst2,3-Hexadienoic acid, 5,5-dimethyl-, ethyl ester+Water\text{2,3-Hexadienoic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 2,3-Hexadienoic acid+EthanolAcid Catalyst​2,3-Hexadienoic acid, 5,5-dimethyl-, ethyl ester+Water

Industrial Production Methods

Industrial production of this ester may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of strong acids like sulfuric acid or p-toluenesulfonic acid as catalysts is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,3-Hexadienoic acid, 5,5-dimethyl-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Hydrolysis: 2,3-Hexadienoic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

2,3-Hexadienoic acid, 5,5-dimethyl-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Hexadienoic acid, 5,5-dimethyl-, ethyl ester involves its interaction with various molecular targets. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. The released acid can then interact with cellular pathways, potentially exerting biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Hexadienoic acid, 5,5-dimethyl-, ethyl ester is unique due to its specific structure, which imparts distinct chemical properties and potential biological activities. Its conjugated diene system makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

CAS No.

35802-59-6

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

InChI

InChI=1S/C10H16O2/c1-5-12-9(11)7-6-8-10(2,3)4/h7-8H,5H2,1-4H3

InChI Key

SXJGIPVDSCHDOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C=CC(C)(C)C

Origin of Product

United States

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